molecular formula C15H19FN2 B8012592 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Cat. No.: B8012592
M. Wt: 246.32 g/mol
InChI Key: UOODFVQEBWRZQL-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole is a synthetic organic compound with the molecular formula C15H19FN2. This compound is characterized by the presence of an indole core substituted with a fluorine atom at the 5-position and an azepane ring at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Azepane Substitution: The azepane ring can be introduced through nucleophilic substitution reactions. This involves the reaction of the indole derivative with an azepane-containing reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes and molecular interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and azepane ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-ylmethyl)-1H-indole: Lacks the fluorine atom at the 5-position.

    3-(Azepan-1-ylmethyl)-5-nitro-1H-indole: Contains a nitro group instead of a fluorine atom.

    3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile: Contains a cyano group at the 6-position.

    3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole: Fluorine atom is at the 6-position instead of the 5-position.

Uniqueness

The presence of the fluorine atom at the 5-position in 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole imparts unique electronic properties and reactivity compared to its analogs. This can influence its biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOODFVQEBWRZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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